GW-791343
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24F2N4O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H24F2N4O/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27) |
InChI Key |
GRUWKTIRBBPZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F |
Synonyms |
GW791343 N(2)-(3,4-difluorophenyl)-N(1)-(2-methyl-5-(1-piperazinylmethyl)phenyl)glycinamide dihydrochloride |
Origin of Product |
United States |
Pharmacological Characterization of Gw 791343 As a P2x7 Receptor Modulator
Allosteric Modulatory Profile of GW-791343
This compound functions as an allosteric modulator, meaning it binds to a site on the P2X7 receptor distinct from the orthosteric site where the endogenous agonist ATP binds. researchgate.netnih.govnih.gov This allosteric interaction does not compete with ATP binding but instead modifies the receptor's response to the agonist. nih.govnih.gov Radioligand binding studies and receptor protection assays have confirmed that this compound does not interact with the ATP binding site. researchgate.netnih.govnih.gov Its binding site does, however, appear to overlap or interact with that of other allosteric modulators like compound-17. researchgate.netnih.govnih.gov
At the human P2X7 receptor, this compound acts as a negative allosteric modulator. guidetopharmacology.orgresearchgate.netnih.govmedchemexpress.commedchemexpress.com This manifests as an inhibition of the receptor's function, even in the presence of an agonist. medchemexpress.commedchemexpress.com Studies have consistently shown that this compound reduces the maximal responses to agonists like ATP and BzATP in cells expressing the human P2X7 receptor. medchemexpress.commedchemexpress.com The potency of this inhibitory effect has been quantified with a pIC50 value in the range of 6.9 to 7.2. tocris.commedchemexpress.commedchemexpress.com This negative modulation is achieved without directly blocking the ATP binding site, a key characteristic of its allosteric nature. nih.govnih.gov
In stark contrast to its effect on the human orthologue, the predominant effect of this compound at the rat P2X7 receptor is positive allosteric modulation. guidetopharmacology.orgresearchgate.netnih.govnih.gov Rather than inhibiting the receptor, it enhances the response to agonists. researchgate.netnih.gov This potentiation is observed as an increase in both the potency and efficacy of agonists like ATP and BzATP. nih.govresearchgate.netnih.govfrontiersin.org For instance, in HEK-293 cells expressing the rat P2X7 receptor, this compound was shown to increase agonist-stimulated ethidium (B1194527) uptake. researchgate.netnih.govfrontiersin.org This species-dependent activity highlights structural differences between the human and rat P2X7 receptors, with mutational studies suggesting that the amino acid at position 95 is a key determinant of this differential effect. guidetopharmacology.orgresearchgate.net
The negative allosteric modulation by this compound at the human P2X7 receptor results in a non-competitive antagonism profile. nih.govnih.govmedchemexpress.commedchemexpress.com This means that the inhibition by this compound cannot be overcome by increasing the concentration of the agonist (e.g., ATP). nih.gov Instead, this compound reduces the maximal achievable response to the agonist. medchemexpress.commedchemexpress.com Studies have demonstrated that this compound decreases the maximal response to both ATP and BzATP in functional assays on human P2X7 receptors. nih.gov This is consistent with its action at an allosteric site, which, when bound, alters the receptor's conformation in such a way that it becomes less efficient at ion channel gating, irrespective of agonist binding. researchgate.net
Interactive Table 1: Allosteric Modulatory Profile of this compound at P2X7 Receptors
| Species | Receptor Type | Modulatory Effect | pIC50 | Functional Outcome | Reference |
|---|---|---|---|---|---|
| Human | P2X7 | Negative Allosteric Modulator | 6.9 - 7.2 | Inhibition of agonist-stimulated responses | guidetopharmacology.orgtocris.commedchemexpress.commedchemexpress.com |
| Rat | P2X7 | Positive Allosteric Modulator | - | Enhancement of agonist potency and efficacy | guidetopharmacology.orgresearchgate.netnih.govresearchgate.net |
Positive Allosteric Modulation of Rodent P2X7 Receptor
Kinetic Aspects of this compound-P2X7 Receptor Interaction
The interaction of this compound with the P2X7 receptor is also defined by specific kinetic properties related to the onset and duration of its effects, as well as its influence on the receptor's own activation and desensitization patterns.
The kinetics of this compound's action show a slow onset and slow reversibility, particularly at the human P2X7 receptor. nih.govscbt.com The inhibitory effects of this compound were observed to be only slowly reversible, with significant inhibition persisting even after a 45-minute washout period in experimental setups. nih.gov This slow dissociation from the receptor contributes to a prolonged modulation of receptor activity. scbt.com In contrast, the effects at the rat P2X7 receptor, including both minor inhibition at low concentrations and potentiation at higher concentrations, were found to be reversible after a 15-minute washout. nih.gov
The P2X7 receptor is unique among P2X receptors as it typically does not desensitize or desensitizes very slowly upon continuous exposure to ATP. nih.govrupress.org this compound, as an allosteric modulator, influences the receptor's activation kinetics. At the rat P2X7 receptor, where it acts as a positive modulator, this compound enhances receptor function by increasing agonist efficacy or potency. nih.gov This suggests it may facilitate the conformational changes required for channel opening or the formation of the associated large-conductance pore. nih.gov The extent of this potentiation was found to be more pronounced for the partial agonist ATP than for the full agonist BzATP. nih.gov At the human receptor, its negative allosteric effect stabilizes a closed or non-functional state of the receptor, thereby inhibiting its activation. scbt.com
Interactive Table 2: Kinetic Properties of this compound Interaction with P2X7 Receptors
| Receptor | Kinetic Parameter | Observation | Reference |
|---|---|---|---|
| Human P2X7 | Onset of Action | Slow | scbt.com |
| Human P2X7 | Reversibility | Slowly reversible; effects persist after 45 min washout | nih.gov |
| Rat P2X7 | Reversibility | Reversible after 15 min washout | nih.gov |
| Rat P2X7 | Activation Modulation | Increases potency and efficacy of agonists (ATP, BzATP) | nih.govresearchgate.net |
| Human P2X7 | Activation Modulation | Inhibits agonist-stimulated activation | medchemexpress.commedchemexpress.comscbt.com |
Onset and Reversibility of this compound Effects
Species-Specific Differential Modulatory Effects of this compound on P2X7 Receptor Orthologs
The compound this compound is an allosteric modulator of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). guidetopharmacology.orgabcam.com A defining characteristic of this compound is its remarkable species-specific activity, where it produces distinct and often opposing effects on P2X7 receptor orthologs from different species. tocris.commdpi.com This differential modulation is not a result of interaction with the ATP binding site, but rather an allosteric mechanism where the compound binds to a distinct site on the receptor. researchgate.netnih.gov Radioligand binding studies have shown that this compound does not compete with ATP but does interact with the binding site of other allosteric modulators, such as compound-17. researchgate.netnih.gov This interaction leads to a non-competitive modulation of the receptor's function, with the nature of this modulation being highly dependent on the species from which the receptor is derived. nih.govresearchgate.net
Comparative Analysis Across Human, Rat, Mouse, and Dog P2X7 Receptors
The modulatory effects of this compound have been investigated across several species, revealing a complex pharmacological profile. The most striking difference is observed between the human and rat P2X7 receptors.
Human P2X7 Receptor: At the human P2X7 receptor, this compound acts as a negative allosteric modulator (NAM), producing a non-competitive antagonist effect. tocris.comnih.govmedchemexpress.com It inhibits agonist-stimulated ion channel activity and downstream signaling. nih.gov The potency of this inhibition, measured as a pIC50 value, is consistently reported in the range of 6.9 to 7.2. abcam.comtocris.comnih.govmedchemexpress.com
Rat P2X7 Receptor: In stark contrast, the predominant effect of this compound at the rat P2X7 receptor is positive allosteric modulation (PAM). tocris.comnih.gov It enhances the responses to P2X7 agonists, increasing both the potency and efficacy of agonists like ATP and 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP). researchgate.net For instance, at a concentration of 100 nM, this compound was shown to enhance extracellular ATP accumulation to 144% of control levels in rat suprachiasmatic nucleus cultures. frontiersin.org This potentiation suggests a mixed Type I/II PAM effect, meaning it increases both agonist affinity and the maximal response. researchgate.net
Mouse P2X7 Receptor: The mouse P2X7 receptor appears to be largely insensitive to this compound. Studies have reported that the compound has no significant effect on the function of the mouse P2X7 receptor ortholog. nih.gov In some cases, it has been described as a weak antagonist.
Dog P2X7 Receptor: The dog P2X7 receptor's response to this compound aligns more closely with the human ortholog. Research indicates that this compound acts as an antagonist at the dog P2X7 receptor, exhibiting a potency similar to that observed at the human receptor. researchgate.netnih.govxin-api.com
The following interactive table summarizes the species-specific activity of this compound on P2X7 receptor orthologs.
| Species | P2X7 Receptor Ortholog | Effect of this compound | Reported Potency / Effect |
|---|---|---|---|
| Human | hP2X7 | Negative Allosteric Modulator (Antagonist) | pIC50 = 6.9 - 7.2 abcam.comtocris.comnih.govmedchemexpress.com |
| Rat | rP2X7 | Positive Allosteric Modulator (Potentiator) | Increases agonist potency and efficacy researchgate.netfrontiersin.org |
| Mouse | mP2X7 | No significant effect / Weak antagonist | nih.gov |
| Dog | dP2X7 | Antagonist | Potency similar to human P2X7 researchgate.netnih.gov |
Influence of P2X7 Receptor Genetic Polymorphisms on this compound Activity
The profound species-specific differences in the action of this compound are rooted in the genetic variations, or polymorphisms, within the P2X7 receptor gene across different species. Research involving chimeric receptors, where domains from different species' receptors are swapped, has successfully pinpointed the critical region responsible for this differential modulation.
Studies have demonstrated that the extracellular domain (ECD) of the P2X7 receptor dictates the nature of the response to this compound. nih.gov Further investigation, including the creation of chimeric receptors and site-directed mutagenesis, has identified a single amino acid residue at position 95 as the primary determinant for the opposing effects of this compound on human versus rat receptors. guidetopharmacology.orgresearchgate.netnih.gov
Human P2X7 Receptor: Possesses a Phenylalanine (F) at position 95. This residue is associated with the negative allosteric modulation by this compound. guidetopharmacology.org
Rat P2X7 Receptor: Features a Leucine (B10760876) (L) at the equivalent position 95. The presence of leucine is critical for the positive allosteric modulation observed with this compound. guidetopharmacology.org
When the Phenylalanine at position 95 in the human receptor was mutated to a Leucine, the receptor's response to this compound switched from inhibition to potentiation, mimicking the effect seen in the rat receptor. nih.gov This finding unequivocally demonstrates that this single nucleotide polymorphism between the species' orthologs is the key genetic factor governing the modulatory activity of this compound. researchgate.netnih.gov While many other polymorphisms exist within the highly variable human P2X7 receptor gene, the residue at position 95 is the crucial switch that defines the species-dependent pharmacology of this compound. mdpi.com
The following table details the key amino acid polymorphism responsible for the differential activity of this compound.
| Species | Amino Acid at Position 95 | Resulting this compound Activity |
|---|---|---|
| Human | Phenylalanine (F95) | Negative Allosteric Modulation (Antagonism) guidetopharmacology.org |
| Rat | Leucine (L95) | Positive Allosteric Modulation (Potentiation) guidetopharmacology.org |
Molecular and Structural Basis of Gw 791343 Action at the P2x7 Receptor
Identification and Characterization of the Allosteric Binding Site for GW-791343
Research indicates that this compound binds to a site on the P2X7 receptor that is separate from where ATP binds nih.govresearchgate.net. This allosteric binding site has been characterized through radioligand binding studies and interaction studies with other allosteric modulators like Compound-17 researchgate.netnih.gov. This compound has been shown to inhibit the binding of tritiated Compound-17 to the P2X7 receptor, suggesting that they may bind to similar or interacting sites researchgate.netnih.gov.
Localization of the this compound Binding Pocket in the Extracellular Domain
Crystal structures of the mammalian P2X7 receptor, including those complexed with this compound, have revealed that this allosteric drug-binding pocket is located in the extracellular domain rcsb.orgrcsb.orgnih.govox.ac.uknih.gov. This pocket is situated in a groove formed between two neighboring subunits of the trimeric receptor rcsb.orgnih.gov. The extracellular domain of the P2X7 receptor is critical for its function and contains the ATP binding site as well as sites for allosteric modulators nih.govnih.govnih.govnih.gov.
Interactions with Key Amino Acid Residues, including Phe95/Tyr95
The allosteric binding pocket for compounds like this compound accommodates small molecules primarily through hydrophobic interactions rcsb.org. Mutational studies have identified specific amino acid residues within this pocket that are important for the binding and effects of allosteric modulators. The amino acid at position 95 of the P2X7 receptor has been identified as a key determinant of the species selectivity of allosteric antagonists, including this compound guidetopharmacology.orgnih.govmdpi.com. This residue is phenylalanine (Phe95) in the human P2X7 receptor and leucine (B10760876) (Leu95) in the rat P2X7 receptor guidetopharmacology.org. Differences at this position contribute to the distinct modulatory effects of this compound on human and rat receptors guidetopharmacology.orgnih.gov. While Phe95/Tyr95 is highlighted, other residues within the pocket also contribute to the interaction nih.govelifesciences.org.
Conformational Changes Induced by this compound Binding
Allosteric modulators like this compound exert their effects by inducing or stabilizing specific conformational states of the P2X7 receptor, thereby influencing its gating mechanism rcsb.orgnih.gov.
Stabilization of P2X7 Receptor States by this compound
As a negative allosteric modulator at the human P2X7 receptor, this compound is thought to favor the stabilization of the receptor's closed state, which effectively blocks ion flux ox.ac.ukscbt.com. Crystal structures of the P2X7 receptor in complex with antagonists like this compound often represent a closed conformation nih.govox.ac.ukelifesciences.org. Conversely, its positive allosteric modulation at the rat receptor suggests it may stabilize states that favor channel opening or increased activity researchgate.netnih.gov.
Implications for Ion Channel Gating Mechanisms
The binding of allosteric modulators like this compound to the extracellular pocket is proposed to allosterically prevent conformational changes in the receptor that are necessary for channel opening rcsb.orgnih.gov. Upon ATP binding, the P2X7 receptor undergoes conformational rearrangements, including narrowing of the ATP-binding pocket and a turret-like architecture in the extracellular domain nih.govelifesciences.org. Allosteric antagonists are thought to interfere with these movements, thereby inhibiting channel gating rcsb.orgnih.gov. While the extracellular domain undergoes significant changes upon agonist binding, the transmembrane helices constrict the channel gate in the closed state nih.govnih.govelifesciences.org.
Molecular Determinants of this compound Species Selectivity
A notable characteristic of this compound is its species-specific modulation of the P2X7 receptor researchgate.netnih.govguidetopharmacology.orgmedchemexpress.commedchemexpress.com. It acts as a negative modulator in humans and a positive modulator in rats researchgate.netnih.govguidetopharmacology.org. This differential activity is largely attributed to specific amino acid differences in the P2X7 receptor orthologs, particularly at position 95 guidetopharmacology.orgnih.govmdpi.com. The presence of phenylalanine at position 95 in human P2X7 receptors versus leucine at the corresponding position in rat P2X7 receptors significantly influences the interaction with this compound and, consequently, the resulting allosteric effect guidetopharmacology.org. Chimeric receptors, where regions of human and rat P2X7 receptors are swapped, have been used to pinpoint the regions and residues responsible for these species differences in antagonist effects researchgate.netnih.gov.
Analysis of Chimeric P2X7 Receptors and Single Amino Acid Substitutions
Investigations utilizing chimeric P2X7 receptors, constructed by exchanging regions between human and rat orthologs, have been instrumental in localizing the areas of the receptor responsible for the differential effects of this compound. These studies sequentially narrowed down the critical region to the extracellular domain, specifically within the first 255 amino acids, and further to amino acids 72–95. nih.gov
Subsequent research employing single amino acid substitutions within this identified region provided more granular insight. A key finding from these studies is the pivotal role of amino acid 95 in determining the species difference in the allosteric effects of this compound. researchgate.netguidetopharmacology.orgnih.govnih.gov In the human P2X7 receptor, residue 95 is phenylalanine (F95), where this compound acts as an inhibitor. guidetopharmacology.orgnih.gov Conversely, in the rat P2X7 receptor, this position is occupied by leucine (L95), and this compound enhances responses to ATP. guidetopharmacology.orgnih.gov
Studies on single-point mutant receptors, where residue 95 in the human P2X7 receptor was replaced with the corresponding residue from the rat receptor (F95L mutation), further supported the significance of this position in modulating this compound's effects. nih.govnih.gov While other single amino acid exchanges within domain 1 (residues 72-95), such as K72T, E74N, N78G, K81T, and S86G, were examined, residue 95 was identified as primarily responsible for the differential allosteric effects of GW791343. nih.gov
These findings highlight that a single amino acid difference at position 95 between human and rat P2X7 receptors is a primary determinant of whether this compound acts as a negative or positive allosteric modulator.
Role of Specific Extracellular Loop Regions in this compound Modulation
The extracellular domain of the P2X7 receptor plays a crucial role in the modulation by this compound. Structural studies, including crystal structures of the P2X7 receptor bound to this compound (e.g., PDB code: 5u1y), have revealed that this compound binds to an allosteric site. rcsb.orguniba.itcardiff.ac.uk This site is distinct from the ATP-binding pocket and is located in a groove formed between two neighboring subunits within the extracellular domain. rcsb.orguniba.itcardiff.ac.uknih.govelifesciences.orgelifesciences.org
The extracellular loop regions contribute significantly to the formation of this allosteric binding pocket. Analysis of the crystal structure of the P2X7 receptor complexed with this compound has identified specific amino acid residues within the extracellular domain that interact with the compound. These interactions involve residues such as SER85, GLU305, PHE88, PHE108, and LYS110. uniba.it The interaction with these residues, particularly hydrophobic interactions, is crucial for the binding of this compound to this inter-subunit cavity. rcsb.orgelifesciences.org
Chimeric receptor studies, as mentioned previously, initially pointed to larger extracellular regions, including domains encompassing residues 72-95, as being important for the species-specific effects of this compound. nih.govnih.gov This domain corresponds to a part of the extracellular loop structure. The differential size of the inter-subunit hydrophobic pocket in different species is suggested to be a major factor conferring P2X7-specific binding of inhibitors like this compound. elifesciences.org
The allosteric binding of this compound to this site in the extracellular domain is proposed to allosterically abrogate conformational changes associated with P2X7 receptor activation. elifesciences.org This mechanism, distinct from directly interfering with ATP binding, underlies its modulatory effects. The species-specific nature of this compound's modulation is thus intricately linked to the precise amino acid composition and structural nuances of this allosteric site within the extracellular domain, particularly influenced by residue 95.
Here is a summary of key findings regarding the species-specific effects and crucial residue:
| Species | Effect of this compound on P2X7 Receptor | Key Residue at Position 95 |
| Human | Negative Allosteric Modulator | Phenylalanine (F) |
| Rat | Positive Allosteric Modulator | Leucine (L) |
This table illustrates the core observed species difference in this compound's action and the single amino acid change implicated as the primary determinant.
Application of Gw 791343 in in Vitro and Ex Vivo Research Methodologies
Cellular Models for P2X7 Receptor Studies Utilizing GW-791343
Research on this compound and its interaction with the P2X7 receptor frequently utilizes specific cellular models to provide controlled environments for studying receptor function.
Recombinant P2X7 Receptor Expression Systems (e.g., HEK-293 cells)
Human Embryonic Kidney 293 (HEK-293) cells are commonly used as a heterologous expression system for studying recombinant P2X7 receptors. researchgate.netmdpi.comnih.gov By transfecting HEK-293 cells to express either human or rat recombinant P2X7 receptors, researchers can isolate and study the direct effects of compounds like this compound on these specific receptor subtypes. researchgate.netmdpi.com Studies using HEK-293 cells expressing human recombinant P2X7 receptors have shown that this compound acts as a non-competitive antagonist, reducing maximal responses to agonists like ATP and BzATP. medchemexpress.commedchemexpress.comnih.gov Conversely, in HEK-293 cells expressing rat recombinant P2X7 receptors, this compound has been shown to increase the potency and efficacy of BzATP, indicating a positive allosteric modulatory effect. researchgate.netnih.govfrontiersin.org This highlights the critical role of the expression system's species origin when studying P2X7 receptor pharmacology with this compound.
Biophysical and Biochemical Techniques for Assessing this compound Effects
Several techniques are employed to quantify and characterize the effects of this compound on P2X7 receptor function.
Ethidium (B1194527) Accumulation Assays
Ethidium accumulation assays are a common method to measure P2X7 receptor activation, particularly the formation of a large pore that allows the passage of molecules like ethidium. researchgate.netnih.govmedchemexpress.commedchemexpress.comnih.gov These assays involve exposing cells to an agonist (like ATP or BzATP) in the presence of ethidium bromide, which enters the cell through activated P2X7 pores and fluoresces upon binding to nucleic acids. researchgate.netnih.govnih.gov The rate or extent of ethidium fluorescence is used as a measure of P2X7 activity. This compound's effects on P2X7 receptors are frequently assessed using this technique. researchgate.netnih.govmedchemexpress.commedchemexpress.comnih.gov For instance, studies have shown that this compound inhibits agonist-stimulated ethidium accumulation in cells expressing human recombinant P2X7 receptors, consistent with its negative allosteric modulatory activity. medchemexpress.commedchemexpress.comnih.gov In contrast, it increases BzATP-stimulated ethidium accumulation in cells expressing rat P2X7 receptors. researchgate.netnih.gov
Electrophysiological Recordings of P2X7 Currents
Electrophysiology, specifically patch-clamp recording, allows for direct measurement of ion flow through P2X7 channels. cardiff.ac.ukelifesciences.orgmdpi.comnih.gov This technique provides detailed information about the kinetics and amplitude of P2X7-mediated currents. Whole-cell patch-clamp experiments have been used to confirm the antagonist action of compounds on P2X7 receptors, and while the searches mention the use of patch clamp in P2X7 research and with other antagonists, direct detailed findings specifically on this compound's effects on P2X7 currents using this method were not prominently detailed in the provided snippets. cardiff.ac.ukelifesciences.orgmdpi.comnih.gov However, the principle remains that electrophysiology can be used to assess how this compound modulates the ion channel activity of P2X7 receptors.
Radioligand Binding Displacement Studies
Radioligand binding studies are used to investigate the binding affinity and interaction of compounds with the P2X7 receptor. nih.govnih.gov These studies typically involve a radiolabeled ligand that binds to the receptor and measuring the displacement of this ligand by an unlabeled compound of interest, such as this compound. nih.govnih.gov Radioligand binding studies have been used to explore the mechanism of action of this compound. nih.govnih.gov Findings suggest that this compound does not interact at the ATP binding site but may interact with sites where other allosteric modulators bind, supporting its classification as an allosteric modulator. nih.govnih.gov For example, this compound inhibited the binding of a radiolabeled allosteric antagonist ([³H]-compound-17) to the human P2X7 receptor, suggesting they may bind to similar or interacting sites. nih.govnih.gov
Data Tables
Based on the search results, here is a summary of this compound's modulatory effects on P2X7 receptor activity in different species as assessed by ethidium accumulation assays:
| Species | Cell Type (Receptor Expression) | Agonist | This compound Effect (Ethidium Accumulation) | Reference |
| Human | HEK-293 (recombinant P2X7) | ATP, BzATP | Inhibits agonist-stimulated accumulation, reduces maximal response | medchemexpress.commedchemexpress.comnih.gov |
| Rat | HEK-293 (recombinant P2X7) | BzATP | Increases potency and efficacy of agonist | researchgate.netnih.govfrontiersin.org |
Detailed Research Findings
Detailed research findings highlight the species-specific nature of this compound's effects on the P2X7 receptor. In HEK-293 cells expressing human P2X7 receptors, this compound acts as a non-competitive negative allosteric modulator, reducing the maximum response to ATP and BzATP and showing slow reversal effects. medchemexpress.commedchemexpress.comnih.gov Conversely, in cells expressing rat P2X7 receptors, this compound functions as a positive allosteric modulator, enhancing the potency and efficacy of BzATP. researchgate.netnih.govfrontiersin.org This differential activity is thought to be influenced by key structural differences in the P2X7 receptor between species, particularly an amino acid residue at position 95. researchgate.netfrontiersin.orgmdpi.comresearchgate.net Radioligand binding studies further support the allosteric mechanism, indicating that this compound does not compete for the ATP binding site but interacts with distinct allosteric sites. nih.govnih.gov
Calcium Influx Measurements
Measurement of calcium influx is a fundamental method for assessing the activity of ligand-gated ion channels like the P2X7 receptor, which mediates the rapid influx of cations, including Ca²⁺, upon activation by extracellular ATP nih.gov. Research involving this compound has frequently employed techniques that indirectly measure ion flux, such as agonist-stimulated ethidium accumulation or YO-PRO-1 uptake, as indicators of P2X7 receptor activation and pore formation nih.govnih.govguidetopharmacology.orgciteab.comwikipedia.orgbiocrick.com. These methods are sensitive to the opening of the P2X7 channel, which is permeable to these fluorescent dyes following prolonged or strong activation, a process linked to initial calcium influx and subsequent pore dilation nih.gov.
Molecular Biology Approaches for Investigating P2X7 Receptor-GW-791343 Interactions
Molecular biology techniques have been instrumental in dissecting the interaction sites and mechanisms underlying this compound's effects on the P2X7 receptor. Approaches such as site-directed mutagenesis, the construction and analysis of chimeric receptors, and receptor protection studies have provided detailed insights into how this compound allosterically modulates P2X7 receptor function and contributes to observed species differences.
Site-Directed Mutagenesis Strategies
Site-directed mutagenesis has been a key strategy to identify specific amino acid residues within the P2X7 receptor that are critical for the action of this compound. These studies have revealed that the differential allosteric effects of this compound on human versus rat P2X7 receptors are significantly influenced by the amino acid at position 95 in the extracellular domain citeab.comwikipedia.orgwikipedia.orgnih.gov. Exchanging this single amino acid residue between species can transfer the characteristic modulatory effect of this compound nih.gov.
Mutational analysis involving alanine (B10760859) substitutions at residues within the predicted drug-binding pocket has also been used to assess their contribution to the binding and efficacy of P2X7 inhibitors, including compounds that bind to the allosteric site modulated by this compound biocrick.com. Changes in the potency (reflected in IC₅₀ values) of these inhibitors upon mutation of specific residues provide evidence for the involvement of these amino acids in coordinating the interaction with the compound biocrick.com. These findings support the notion that this compound binds to an allosteric site distinct from the ATP binding site nih.govnih.govguidetopharmacology.org.
Construction and Analysis of Chimeric P2X7 Receptor Constructs
The creation and analysis of chimeric receptors, typically involving swapping regions between human and rat P2X7 receptors, have been employed to localize domains responsible for the species-specific pharmacology of antagonists like this compound citeab.comwikipedia.org. By constructing chimeric receptors where specific segments of the rat receptor are inserted into the human receptor backbone, researchers can assess how these regions influence the effects of this compound in functional assays such as ethidium accumulation or radioligand binding studies citeab.comwikipedia.org.
These studies have demonstrated that exchanging regions of the P2X7 receptor, particularly those close to transmembrane domain 1, can modify the effects of this compound citeab.comwikipedia.org. This approach, in conjunction with site-directed mutagenesis, has helped to narrow down the potential binding sites and structural determinants responsible for the compound's distinct modulatory actions on orthologous receptors.
Receptor Protection Studies
Receptor protection studies are a pharmacological technique used to investigate the binding site of a compound by examining its ability to prevent the action of another ligand with a known binding site. In the context of this compound, these studies have been crucial in determining whether it interacts with the ATP binding site or an allosteric site on the P2X7 receptor nih.govnih.govguidetopharmacology.orgwikipedia.orgguidetopharmacology.org.
Preclinical Research on Gw 791343 in Biological Systems and Disease Models
Investigation of GW-791343 in Non-Human Mammalian Models
Preclinical studies in non-human mammals have been crucial in delineating the pharmacological profile of this compound. These investigations have primarily focused on rodent and canine models, uncovering significant differences in the compound's interaction with the P2X7 receptor.
In rodent models, specifically the rat, this compound functions not as an antagonist but as a positive allosteric modulator of the P2X7 receptor. caymanchem.comresearchgate.netresearchgate.netfrontiersin.org This means it enhances the receptor's response to its natural agonist, ATP. researchgate.net Studies using HEK-293 cells engineered to express the rat P2X7 receptor demonstrated that this compound increases both the potency and efficacy of agonists like 2′,3′-O-(benzoyl-4-benzoyl)-adenosine 5′-triphosphate (BzATP). researchgate.netresearchgate.net This potentiation of agonist-induced responses suggests a mixed Type I/II positive allosteric modulator (PAM) effect. researchgate.net The compound does not interact with the ATP binding site, confirming its allosteric mechanism of action. researchgate.net This distinct activity in rats makes this compound a critical tool for exploring the consequences of P2X7 receptor overactivation in rodent models of disease. researchgate.netfrontiersin.org In contrast to its effects in rats, this compound has been observed to have no effect on mouse P2X7 receptors. nih.gov
| Rodent Species | Observed Effect | Mechanism of Action | Experimental System | Reference |
|---|---|---|---|---|
| Rat | Potentiation of agonist response | Positive Allosteric Modulator (PAM) | HEK-293 cells expressing rat P2X7 receptor | researchgate.netresearchgate.net |
| Mouse | No effect | N/A | Studies on mouse P2X7 receptors | nih.gov |
In contrast to its effects in rats, this compound acts as an antagonist of the P2X7 receptor in canines. researchgate.netnih.govresearchgate.net Pharmacological characterization of the cloned dog P2X7 receptor revealed that its antagonist sensitivity profile is more akin to the human receptor than to rodent orthologues. nih.govresearchgate.net In studies measuring ATP-induced ethidium (B1194527) accumulation, this compound demonstrated antagonist potency at the dog P2X7 receptor that was similar to its potency at the human receptor. nih.gov The high degree of homology (>70%) between the canine and human P2X7 receptors suggests that the dog may be a suitable species for the preclinical assessment of P2X7 receptor antagonists intended for clinical development. nih.gov Further research has identified this compound as an antagonist at the giant panda P2X7 receptor as well. researchgate.netresearchgate.net
| Species | P2X7 Receptor Activity | Reference |
|---|---|---|
| Rat | Positive Allosteric Modulator | caymanchem.comresearchgate.netresearchgate.net |
| Human | Negative Allosteric Modulator (Antagonist) | researchgate.netresearchgate.netfrontiersin.org |
| Canine (Dog) | Antagonist | researchgate.netnih.govresearchgate.net |
| Mouse | No Effect | nih.gov |
| Giant Panda | Antagonist | researchgate.netresearchgate.net |
Effects on P2X7 Receptor Activity in Rodent Models
Mechanistic Insights from this compound Application in Preclinical Disease Contexts
By leveraging its species-specific properties, researchers have used this compound to gain mechanistic insights into the role of P2X7 receptors in various disease-relevant processes, including neurological regulation, inflammation, and cellular communication.
This compound has been instrumental in studying purinergic signaling within the central nervous system, particularly in models of neurological regulation. nih.govcuni.cz A key area of investigation has been the suprachiasmatic nucleus (SCN), the brain's central pacemaker that governs circadian rhythms. nih.govcuni.czresearchgate.net In organotypic cultures of the rat SCN, this compound potentiated the circadian rhythm of ATP release, demonstrating that enhancing P2X7 receptor activity can directly modulate this fundamental neurological process. nih.govcuni.cz Given that purinergic signaling is increasingly implicated in neuroinflammatory and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), the ability to selectively enhance P2X7 signaling in rat models provides a powerful method for dissecting the receptor's contribution to disease pathogenesis. frontiersin.orgnih.govexplorationpub.com The compound's opposing effects in different species complicate its direct therapeutic development for neurological disorders but highlight its value as a research tool to probe disease mechanisms. frontiersin.org
The P2X7 receptor is a well-established mediator of inflammation, primarily through its role in activating the NLRP3 inflammasome and triggering the release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β). frontiersin.orgfrontiersin.org While direct in vivo studies using this compound to treat specific inflammatory diseases are limited, its known effects on the P2X7 receptor allow for clear predictions of its influence on inflammatory pathways. In rodent models of inflammation, the application of this compound would be expected to exacerbate inflammatory responses by potentiating P2X7 receptor activity. researchgate.netfrontiersin.org Conversely, in a canine model or in studies using human cells, this compound would be predicted to have an anti-inflammatory effect by blocking P2X7 receptor signaling. nih.govfrontiersin.org This makes it a useful compound for validating the role of P2X7 in various experimental paradigms of inflammatory conditions, such as inflammatory bowel disease or sepsis. frontiersin.orgfrontiersin.org
Detailed mechanistic studies in organotypic cultures from the rat SCN have provided significant insights into the role of the P2X7 receptor in regulating ATP release. nih.govcuni.cz These experiments, using ATP bioluminescent assays, showed that extracellular ATP accumulation follows a distinct circadian rhythm. nih.gov The application of this compound, acting as a positive allosteric modulator in this rat-derived tissue, significantly potentiated this rhythm. nih.govcuni.czresearchgate.net Specifically, treatment with this compound enhanced the amplitude of the ATP release rhythm and increased the total extracellular ATP accumulation to approximately 144% of control levels. researchgate.netnih.gov This effect was in stark contrast to that of specific P2X7 receptor antagonists like A438079 and Brilliant Blue G, which abolished the ATP rhythm. nih.govcuni.cz These findings demonstrate that the P2X7 receptor is a key component of the machinery that astrocytes in the SCN use to release ATP, a critical process for cell-to-cell communication within the brain's circadian clock. nih.gov
| Compound | Class | Effect on ATP Release Rhythm | Effect on Cumulative ATP Levels | Reference |
|---|---|---|---|---|
| This compound | Positive Allosteric Modulator | Enhanced amplitude | Increased to 144 ± 6% of control | researchgate.netnih.gov |
| A438079 | P2X7 Antagonist | Inhibited | Decreased | nih.govcuni.cz |
| Brilliant Blue G (BBG) | P2X7 Antagonist | Abolished | Inhibited to 48 ± 11% of control | researchgate.netnih.gov |
Influence on Inflammatory Pathways in Experimental Paradigms
Role of this compound as a Pharmacological Tool in P2X7 Receptor Research
The compound this compound has emerged as a critical pharmacological tool for the investigation of the P2X7 receptor, an ATP-gated ion channel involved in various physiological and pathological processes. Its utility stems not from simple antagonism, but from its complex and species-specific interactions with the receptor, which allow researchers to dissect the receptor's function and explore the nuances of its regulation. This compound is characterized as an allosteric modulator, meaning it binds to a site on the receptor distinct from the ATP (orthosteric) binding site to modulate its activity. nih.govnih.govresearchgate.net This property, combined with its differential effects across species, provides a unique avenue for detailed mechanistic studies of P2X7 receptors. nih.govresearchgate.netnih.gov
Distinguishing P2X7 Receptor-Mediated Responses
A primary challenge in pharmacology is confirming that a specific receptor is responsible for a measured biological effect. This compound offers a sophisticated method for this validation due to its remarkable species-specific activity. It functions as a negative allosteric modulator (NAM) at the human P2X7 receptor, inhibiting its responses, while acting as a positive allosteric modulator (PAM) at the rat P2X7 receptor, potentiating its activity. researchgate.netguidetopharmacology.orgmdpi.comguidetopharmacology.orgtocris.com This divergent behavior is invaluable in preclinical research, which often relies on rat models.
By observing inhibition of a response in human cells or tissues and enhancement of the same response in rat-derived systems with the application of this compound, researchers can more definitively attribute that response to the P2X7 receptor. For instance, in studies using cells expressing recombinant P2X7 receptors, this compound inhibits agonist-stimulated responses in cells with the human receptor but increases these responses in cells expressing the rat receptor. nih.govnih.gov
This unusual property was leveraged in studies using chimeric human-rat P2X7 receptors to identify the structural determinants of the compound's action. nih.gov Research demonstrated that the differential effect of this compound between human and rat orthologues could be traced to a single amino acid residue at position 95 in the extracellular domain of the receptor. nih.govguidetopharmacology.org The human P2X7 receptor has a phenylalanine at this position, while the rat receptor has a leucine (B10760876). nih.govguidetopharmacology.org Swapping this single amino acid between the two receptor types was sufficient to switch the modulatory effect of this compound, providing a powerful tool to probe the structural basis of P2X7 receptor function and pharmacology. nih.gov
Table 1: Species-Specific Effects of this compound on P2X7 Receptor Activity
| Receptor Orthologue | Modulatory Effect of this compound | Key Amino Acid at Position 95 | Consequence for Agonist Response |
| Human P2X7 | Negative Allosteric Modulator (NAM) | Phenylalanine | Inhibition |
| Rat P2X7 | Positive Allosteric Modulator (PAM) | Leucine | Potentiation |
Probing Allosteric Modulation of P2X7 Receptors
This compound is instrumental in exploring the concept of allosteric modulation of P2X7 receptors. Allosteric sites offer alternative targets for therapeutic intervention that can provide greater specificity and different modes of action compared to drugs that compete with the endogenous agonist.
Studies have confirmed that this compound is a non-competitive inhibitor of the human P2X7 receptor. nih.govresearchgate.net This was established through experiments showing that it does not competitively interact at the ATP binding site. nih.govnih.gov For example, receptor protection studies with compounds that interact with the agonist site, such as decavanadate, did not prevent the inhibitory action of this compound, indicating it binds elsewhere. nih.govnih.gov
Furthermore, research into its mechanism revealed that this compound interacts with the binding site of another allosteric modulator known as Compound-17. nih.govresearchgate.netnih.gov this compound was found to prevent the blockade of the human P2X7 receptor by Compound-17 and to inhibit radiolabeled Compound-17 from binding, suggesting they bind to similar or overlapping allosteric sites. nih.govnih.gov This finding helps in mapping the allosteric landscape of the P2X7 receptor and understanding how different modulators can interact.
At the rat P2X7 receptor, the positive modulatory effect of this compound involves increasing both the potency and efficacy of agonists like BzATP, a potent P2X7 agonist. researchgate.netresearchgate.net This demonstrates that allosteric modulation can fine-tune the receptor's response in either a negative or positive direction, a key insight into the receptor's regulatory mechanisms. The ability of a single compound to act as both a NAM and a PAM, depending on the receptor orthologue, makes this compound a unique tool for probing the conformational changes that underlie P2X7 receptor gating and modulation. nih.govresearchgate.net
Table 2: Research Findings on this compound as a Pharmacological Tool
| Research Area | Finding | Significance |
| Mechanism of Action | Acts as a non-competitive, allosteric modulator. nih.govresearchgate.net | Confirms the existence of druggable allosteric sites separate from the ATP binding site. |
| Interaction with other Modulators | Interacts with the binding site of the allosteric inhibitor Compound-17. nih.govnih.gov | Helps to define a specific allosteric pocket on the P2X7 receptor. |
| Positive Allosteric Modulation | Increases the potency and efficacy of the agonist BzATP at the rat P2X7 receptor. researchgate.netresearchgate.net | Demonstrates that allosteric sites can be targeted to enhance receptor function. |
| Structural Basis of Action | The differential effect is linked to the amino acid at position 95 (Phe in human, Leu in rat). nih.govguidetopharmacology.org | Provides a precise structural understanding of its species-specific activity. |
Future Directions and Research Gaps in Gw 791343 Studies
Refining Understanding of Allosteric Cooperativity with GW-791343
A key area for future research is to achieve a more granular understanding of the allosteric cooperativity of this compound with the P2X7 receptor. While it is established that this compound acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor, the precise molecular interactions that govern this species-specific switch are not fully elucidated. researchgate.nettocris.comnih.gov
Research has identified that this compound does not compete with ATP for its binding site, indicating an allosteric mechanism of action. researchgate.netnih.gov Furthermore, studies have shown that this compound can prevent the binding of other allosteric modulators, such as compound-17, suggesting they may bind to similar or overlapping sites on the human P2X7 receptor. researchgate.netnih.gov A critical breakthrough was the identification of amino acid residue 95 as a key determinant of the differential effects of this compound between human and rat P2X7 receptors. researchgate.netguidetopharmacology.org The human receptor has a phenylalanine at this position, while the rat receptor has a leucine (B10760876). guidetopharmacology.org
Future investigations should aim to:
Utilize advanced structural biology techniques: Cryo-electron microscopy (cryo-EM) and X-ray crystallography could provide high-resolution structures of this compound bound to both human and rat P2X7 receptors. This would offer unprecedented insight into the specific conformational changes induced by the compound and the molecular basis for its opposing effects.
Employ computational modeling and molecular dynamics simulations: These methods can complement structural studies by predicting the dynamic interactions between this compound and the receptor, helping to identify key residues and allosteric networks involved in the modulation of channel gating.
Conduct extensive site-directed mutagenesis studies: Beyond residue 95, a systematic mutational analysis of the allosteric binding pocket and surrounding regions in both human and rat P2X7 receptors could reveal other residues that contribute to the species-specific effects of this compound.
Exploration of Novel this compound Analogs for Enhanced P2X7 Receptor Specificity
The development of novel analogs of this compound represents a promising avenue for creating more specific and potent tools to probe P2X7 receptor function. While this compound has been instrumental, its dual positive and negative modulatory actions, dependent on the species, can complicate the interpretation of results in comparative studies.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure of this compound and evaluating the effects on its activity at human, rat, and other species' P2X7 receptors can help identify the chemical moieties responsible for its positive versus negative modulatory effects.
Designing species-selective modulators: The goal would be to develop analogs that are either purely negative allosteric modulators across all species or purely positive allosteric modulators. This would provide researchers with more consistent and predictable pharmacological tools.
Improving subtype selectivity: While this compound is considered selective for the P2X7 receptor, developing analogs with even higher selectivity against other P2X and P2Y receptor subtypes would be beneficial for reducing potential off-target effects. frontiersin.org
| Feature | Current Status with this compound | Future Goal for Analogs |
| Species Specificity | Negative modulator (human), Positive modulator (rat) researchgate.nettocris.com | Consistent modulation (either positive or negative) across species |
| Potency | pIC50 = 6.9–7.2 (human) tocris.comtocris.com | Increased potency for more precise targeting |
| Selectivity | Selective for P2X7 frontiersin.org | Enhanced selectivity against other purinergic receptors |
Investigating the Full Spectrum of Downstream Signaling Cascades Affected by this compound
The P2X7 receptor is a hub for a multitude of intracellular signaling pathways that regulate inflammation, cell death, and proliferation. nih.govport.ac.uk Upon activation, the P2X7 receptor mediates ion fluxes, leading to the activation of various downstream effectors. nih.gov While it is known that this compound modulates P2X7 receptor activity, a comprehensive understanding of how this modulation translates into specific downstream signaling outcomes is lacking.
Future research should aim to:
Perform unbiased "omics" analyses: Transcriptomic, proteomic, and metabolomic studies in cells treated with this compound could provide a global and unbiased view of the downstream signaling pathways affected by its modulation of the P2X7 receptor.
Investigate the impact on inflammasome activation: The P2X7 receptor is a key activator of the NLRP3 inflammasome. nih.gov Studies should specifically investigate how the positive and negative allosteric modulation by this compound in different species affects the assembly and activation of the inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.orgnih.gov
Explore effects on other signaling pathways: The influence of this compound on other P2X7-mediated signaling cascades, such as those involving MAP kinases (ERK, p38), PI3K/Akt, and Rho kinases, needs to be systematically investigated. port.ac.ukscientificarchives.com For instance, this compound has been shown to enhance the amplitude of ATP release rhythm in rat SCN cells, suggesting an influence on fundamental cellular processes. researchgate.netmedchemexpress.com
Potential for this compound in Advancing Understanding of P2X7 Receptor Biology
This compound's unique properties make it an invaluable tool for dissecting the complex biology of the P2X7 receptor. Its species-specific effects provide a natural experimental framework for understanding the structural and functional differences between P2X7 orthologs.
Future applications of this compound in this context include:
Probing the role of P2X7 in different physiological and pathological models: By using this compound in both rat and human-based experimental systems (e.g., cell lines, primary cells, or humanized animal models), researchers can dissect the consequences of either potentiating or inhibiting P2X7 receptor function in various contexts, such as neuroinflammation, pain, and cancer. scientificarchives.comfrontiersin.org
Investigating the structural basis of P2X7 channel gating and pore dilation: The ability of this compound to modulate agonist responses can be leveraged to study the conformational changes associated with channel opening and the formation of the large membrane pore, a hallmark of P2X7 receptor activation. nih.gov
Validating the P2X7 receptor as a therapeutic target: While this compound itself is a research tool, the insights gained from its use can inform the development of therapeutic agents that target the P2X7 receptor. scientificarchives.com Understanding how to finely tune P2X7 receptor activity, as demonstrated by this compound's dual actions, could be crucial for designing drugs with the desired therapeutic profile.
Q & A
Q. What frameworks support the development of this compound as a probe molecule for understudied targets?
- Methodological Answer: Use target-engagement assays (e.g., CETSA, NanoBRET) to confirm on-target effects. Pair with phenotypic screening (e.g., high-content imaging) for functional validation. Apply cheminformatics tools (e.g., SEA, Pharmer) to predict off-target interactions. Publish negative data to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
